2,6-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)pyridine
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Overview
Description
2,6-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)pyridine is a chemical compound with the molecular formula C15H19N3O2. It is known for its unique structure, which includes a pyridine ring substituted with two oxazoline groups. This compound is often used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the reaction of 2,6-dichloropyridine with 4-ethyl-4,5-dihydrooxazole in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The oxazoline groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydrooxazole derivatives .
Scientific Research Applications
2,6-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)pyridine is utilized in various scientific research fields, including:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,6-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)pyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions. The oxazoline groups play a crucial role in stabilizing the metal center and facilitating the catalytic process .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine
- 2,6-Bis(4-methyl-4,5-dihydrooxazol-2-yl)pyridine
- 2,6-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)pyridine
Uniqueness
2,6-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)pyridine is unique due to the presence of ethyl groups on the oxazoline rings, which can influence its reactivity and coordination behavior. This makes it a valuable compound for specific applications in catalysis and material science .
Properties
Molecular Formula |
C15H19N3O2 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
4-ethyl-2-[6-(4-ethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C15H19N3O2/c1-3-10-8-19-14(16-10)12-6-5-7-13(18-12)15-17-11(4-2)9-20-15/h5-7,10-11H,3-4,8-9H2,1-2H3 |
InChI Key |
NOSYFKOWSUXCIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)CC |
Origin of Product |
United States |
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